molecular formula C13H13NOS2 B5915491 5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5915491
M. Wt: 263.4 g/mol
InChI Key: XGEAINDZKLQMSM-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thiosemicarbazone and has a molecular formula of C16H17N3OS.

Scientific Research Applications

1. Inhibitors of Protein Kinase DYRK1A

5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones, including variants of 5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one, have been explored for their ability to inhibit protein kinases, particularly DYRK1A. These compounds have shown potential in treating neurological and oncological disorders where DYRK1A plays a key role (Bourahla et al., 2021).

2. Synthesis Methodology

The compound has been synthesized using a solvent-free method catalyzed by glycine under microwave irradiation. This method represents an efficient and clean synthesis approach (Yang & Yang, 2011).

3. Anticancer Activity

Research has identified certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) that induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. These compounds have demonstrated tumor-selective cytotoxic effects (Wu et al., 2006).

4. Anti-Inflammatory Activity

New benzylidene imidazolidine and thiazolidine derivatives, including those based on the this compound structure, have shown anti-inflammatory properties. Their synthesis involves nucleophilic addition on cyanoacrylates (Santos et al., 2005).

5. Inhibitors of ADAMTS-5

Derivatives of 5-benzylidene-2-thioxo-thiazolidin-4-one, including those with structural similarities to this compound, have been identified as inhibitors of ADAMTS-5. This suggests potential applications in developing osteoarthritis drugs (Bursavich et al., 2007).

properties

IUPAC Name

(5Z)-5-benzylidene-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-2-8-14-12(15)11(17-13(14)16)9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEAINDZKLQMSM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.